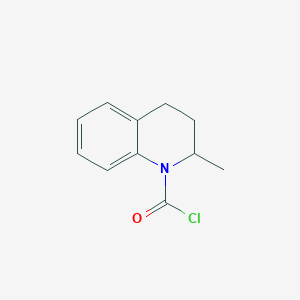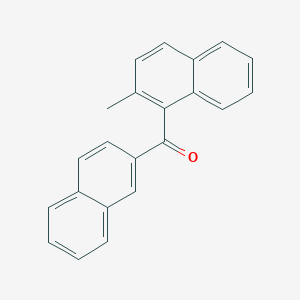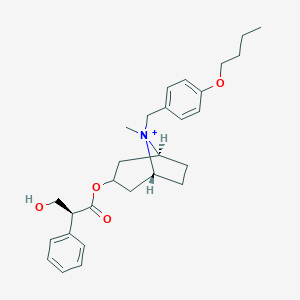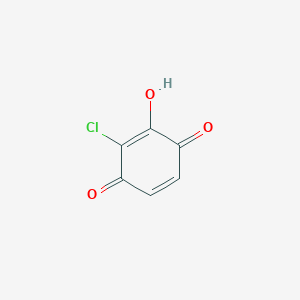
2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione, also known as chloranil, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a yellow crystalline substance that is soluble in organic solvents such as benzene, chloroform, and ethanol.
Applications De Recherche Scientifique
Chloranil has been widely used in scientific research for its various applications. It has been used as a reagent in organic chemistry for the oxidation of alcohols and the synthesis of quinone derivatives. It has also been used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Mécanisme D'action
Chloranil acts as an oxidizing agent, which means that it can accept electrons from other molecules. This process leads to the formation of free radicals, which can cause damage to cellular components such as DNA, proteins, and lipids. Chloranil has also been shown to inhibit the activity of certain enzymes, which can lead to the disruption of cellular processes.
Effets Biochimiques Et Physiologiques
Chloranil has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. It has also been shown to inhibit the growth of certain cancer cells, which makes it a potential candidate for cancer therapy. Additionally, 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione has been shown to have immunomodulatory effects, which can help to regulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione in lab experiments is its high reactivity, which makes it useful for a variety of applications. Additionally, 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione is its potential toxicity, which can make it difficult to work with in certain settings.
Orientations Futures
There are a number of future directions for research on 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione. One area of interest is its potential use as a cancer therapy. Additionally, researchers are interested in exploring the immunomodulatory effects of 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione, which could have implications for the treatment of autoimmune diseases. Finally, there is interest in developing new methods for the synthesis of 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione and its derivatives, which could lead to new applications in organic chemistry and materials science.
Conclusion:
In conclusion, 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione is a versatile chemical compound that has a wide range of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Chloranil has the potential to be a valuable tool in the fields of cancer therapy, immunology, and organic chemistry.
Méthodes De Synthèse
The synthesis of 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione involves the reaction of 2,5-cyclohexadiene-1,4-dione with chlorine gas. This reaction takes place in the presence of a catalyst such as aluminum chloride or iron(III) chloride. The resulting product is 2-chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione, which is then purified by recrystallization.
Propriétés
Numéro CAS |
110931-02-7 |
|---|---|
Nom du produit |
2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione |
Formule moléculaire |
C6H3ClO3 |
Poids moléculaire |
158.54 g/mol |
Nom IUPAC |
2-chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C6H3ClO3/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H |
Clé InChI |
AGBHGUOZWBXORQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(=C(C1=O)O)Cl |
SMILES canonique |
C1=CC(=O)C(=C(C1=O)O)Cl |
Synonymes |
2,5-Cyclohexadiene-1,4-dione, 2-chloro-3-hydroxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



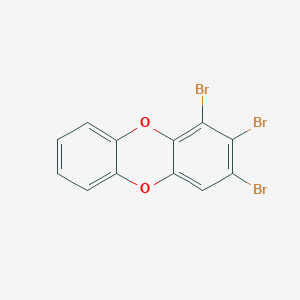
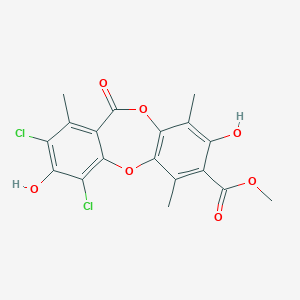
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)

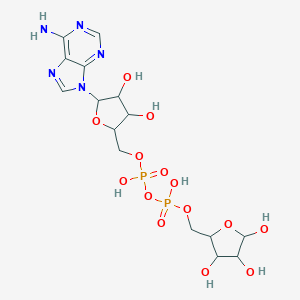
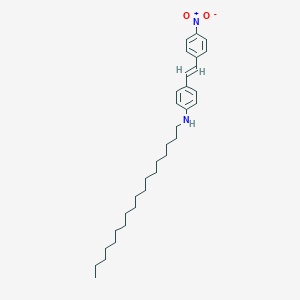
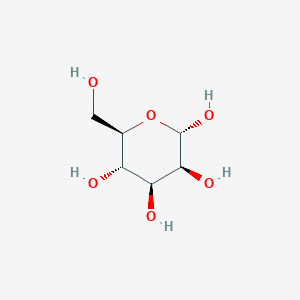
![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)
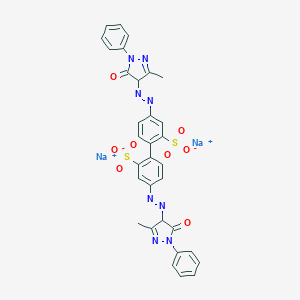
![2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B33774.png)
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2-amine](/img/structure/B33777.png)
